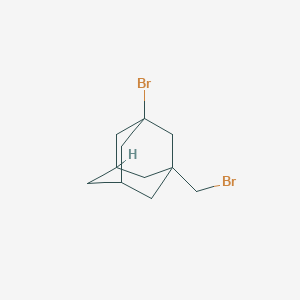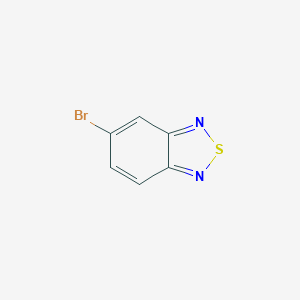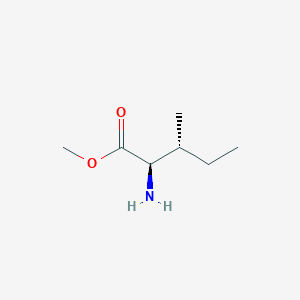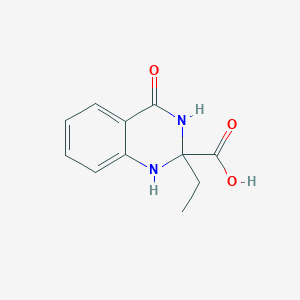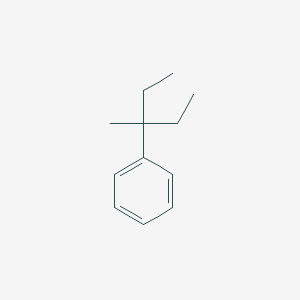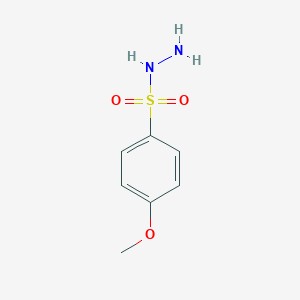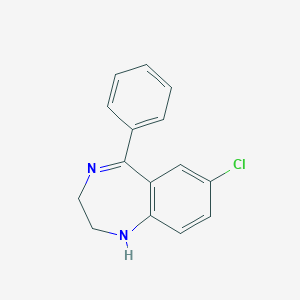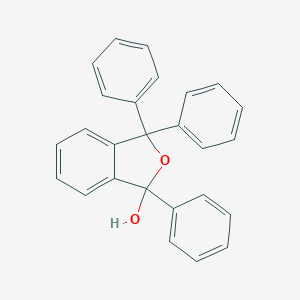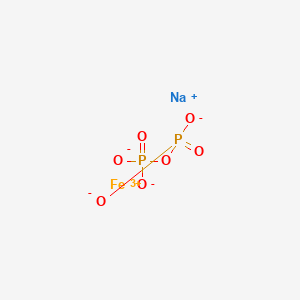
4-Phenylthiazole
Übersicht
Beschreibung
4-Phenylthiazole is a chemical compound with the molecular formula C9H7NS and a molecular weight of 161.23 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 4-Phenylthiazole-derived ruthenium (II) and osmium (II) complexes has been reported in the literature . .
Molecular Structure Analysis
The molecular structure of 4-Phenylthiazole has been analyzed using various techniques such as NMR spectroscopy . The InChI code for 4-Phenylthiazole is 1S/C9H7NS/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-7H .
Chemical Reactions Analysis
4-Phenylthiazole-derived ruthenium (II) and osmium (II) complexes have been studied for their stability and behavior in aqueous solutions . Their binding preferences to selected amino acids and DNA models, including G-quadruplex structures, were also analyzed .
Physical And Chemical Properties Analysis
4-Phenylthiazole is a solid substance at room temperature . It has a molecular weight of 161.23 .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
4-Phenylthiazole derivatives have shown promise as potential anticancer agents. For instance, a recent study discovered ureido-substituted 4-phenylthiazole analogs with potent antiproliferative properties. Compound 27 exhibited remarkable cytotoxicity against HepG2 liver cancer cells, surpassing the well-known drug Sorafenib. Mechanistic investigations revealed that compound 27 inhibited HCC cell migration, induced cell cycle arrest, and promoted apoptosis. Notably, it targeted the insulin-like growth factor 1 receptor (IGF1R) as a key molecular target .
Antimicrobial and Antifungal Activities
Another avenue of research involves evaluating the biological activities of 4-phenylthiazole. Preliminary studies have demonstrated its antimicrobial and antifungal properties. While more research is needed, these findings suggest potential applications in combating infectious diseases .
Structure-Activity Relationships (SAR) for Antibacterial Agents
Researchers have explored the structure-activity relationships of 4-phenylthiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). By modifying the lipophilic tail position, novel anti-MRSA compounds were developed. These efforts contribute to addressing the growing threat of antimicrobial resistance .
Safety and Hazards
4-Phenylthiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Zukünftige Richtungen
The development of anticancer drug resistance has significantly restricted the clinical efficacy of most commonly prescribed anticancer drugs. Therefore, there is a strong need for novel metal-based drugs, which more selectively target tumor cells and overcome resistance problems, while featuring unique mechanisms of action . 4-Phenylthiazole and its derivatives have shown promise in this regard .
Wirkmechanismus
Target of Action
4-Phenylthiazole, also known as 4-Phenyl-1,3-thiazole, has been found to have anticancer potential. It primarily targets cancer cells, specifically human lung adenocarcinoma (A549), colon adenocarcinoma (SW480), and ovarian teratocarcinoma (CH1/PA-1) cells . The compound’s primary targets are the Insulin-like Growth Factor 1 Receptor (IGF1R) and DNA models including G-quadruplex structures .
Mode of Action
4-Phenylthiazole interacts with its targets through binding preferences to selected amino acids and DNA models . The compound’s interaction with IGF1R is particularly strong, as substantiated by molecular modeling . The binding of 4-Phenylthiazole to these targets results in changes in the cellular environment, leading to the inhibition of cell proliferation and the induction of apoptosis .
Biochemical Pathways
The compound affects the IGF1R pathway, which plays a crucial role in cell growth and survival . By inhibiting IGF1R, 4-Phenylthiazole disrupts this pathway, leading to the inhibition of cell proliferation and the induction of apoptosis . This results in the reduction of tumor growth and metastasis.
Pharmacokinetics
Computational predictions indicate favorable drug-like properties for the compound .
Result of Action
The result of 4-Phenylthiazole’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in tumor growth and metastasis, making 4-Phenylthiazole a promising candidate for anticancer therapy .
Action Environment
The action of 4-Phenylthiazole can be influenced by various environmental factors. For instance, the compound’s stability and behavior in aqueous solutions can affect its efficacy . .
Eigenschaften
IUPAC Name |
4-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCQDIWJQBSUJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171308 | |
| Record name | Thiazole, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylthiazole | |
CAS RN |
1826-12-6 | |
| Record name | 4-Phenylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1826-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole, 4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001826126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




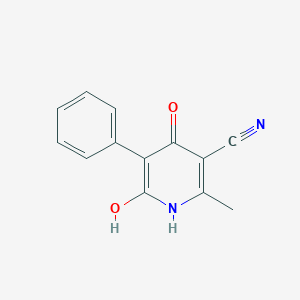
![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine](/img/structure/B157092.png)
